Enhanced KDM1A Selectivity Over MAO Enzymes Conferred by the 2,6-Dimethylbenzyl Substituent Versus Unsubstituted Benzyl
The 2,6-dimethylbenzyl substitution on the cyclopropylamine core is predicted to confer superior selectivity for KDM1A over MAO-A and MAO-B compared to the unsubstituted 1-benzylcyclopropylamine (1-BCPA) comparator. The Vianello et al. (2014) study demonstrated that increasing the steric bulk of substituents on the cyclopropylamine ring correlates directly with increased selectivity for KDM1A against human MAO enzymes [1]. While 1-BCPA acts as a time-dependent irreversible inactivator of both MAO-A and MAO-B with documented affinity for the imidazoline I2 receptor (Ki = 51 μM) [2][3], the ortho-dimethyl substitution pattern of the target compound introduces steric hindrance that is expected to reduce MAO binding, thereby narrowing the target profile toward KDM1A. Direct quantitative selectivity data for the 2,6-dimethylbenzyl analog is, however, not available in the published literature and represents a key data gap.
| Evidence Dimension | KDM1A vs. MAO selectivity (predicted) |
|---|---|
| Target Compound Data | 2,6-Dimethylbenzyl substitution predicted to enhance KDM1A selectivity via steric exclusion of MAO active sites |
| Comparator Or Baseline | 1-Benzylcyclopropylamine (1-BCPA): time-dependent irreversible inactivator of MAO-A and MAO-B; Ki = 51 μM at imidazoline I2 receptor |
| Quantified Difference | Selectivity shift inferred from class SAR but not directly quantified for the target compound |
| Conditions | In vitro enzyme inhibition assays; KDM1A, MAO-A, MAO-B (human recombinant); SAR from Vianello et al. 2014 class study |
Why This Matters
Procurement decisions in epigenetic drug discovery depend on predicted off-target liability; the 2,6-dimethyl substitution offers a rationale for reduced MAO-mediated side effects relative to the unsubstituted scaffold.
- [1] Vianello P, Botrugno OA, Cappa A, et al. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Eur J Med Chem. 2014;86:352-363. doi:10.1016/j.ejmech.2014.08.068 View Source
- [2] Silverman RB, Zieske PA. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. J Med Chem. 1985;28:1953-1957. doi:10.1021/jm00379a027 View Source
- [3] BindingDB. Ki value for 1-Benzyl-Cyclopropylamine (CHEMBL58222) at Imidazoline I2 receptor. Ki = 5.10E+4 nM. https://bindingdb.org View Source
